molecular formula C25H26N4O3 B2641586 N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1206994-99-1

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2641586
CAS No.: 1206994-99-1
M. Wt: 430.508
InChI Key: GIIQFDRNYJBZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocyclic compounds with diverse pharmacological applications, including kinase inhibition, antiviral activity, and cognitive enhancement . The target compound, N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, features a carboxamide group at position 3, a 2,4-dimethoxyphenylmethyl substituent on the amide nitrogen, and a 4-isopropylphenyl group at position 5.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-16(2)17-5-7-18(8-6-17)22-11-12-26-24-21(15-28-29(22)24)25(30)27-14-19-9-10-20(31-3)13-23(19)32-4/h5-13,15-16H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQFDRNYJBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dimethoxyphenylmethyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine core reacts with a 2,4-dimethoxybenzyl halide in the presence of a base.

    Attachment of the 4-(propan-2-yl)phenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the pyrazolo[1,5-a]pyrimidine core is alkylated with an isopropylbenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings or the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be described as follows:

  • Molecular Formula : C₂₃H₂₉N₃O₃
  • Molecular Weight : 397.50 g/mol
  • IUPAC Name : this compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study highlighted the anticancer efficacy of similar pyrazole derivatives against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Case Studies : For instance, derivatives with structural similarities demonstrated IC50 values in the low micromolar range against MCF7 and HCT116 cell lines, indicating strong cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its use as a non-steroidal anti-inflammatory drug (NSAID):

  • Clinical Relevance : Similar compounds have been utilized in clinical settings for conditions such as arthritis and other inflammatory diseases.
  • Research Findings : A review noted that pyrazole-based compounds have shown promising results in reducing inflammation markers in vitro and in vivo .

Neuroprotective Properties

Emerging studies suggest that pyrazolo[1,5-a]pyrimidines may possess neuroprotective effects:

  • Mechanism : These compounds may exert their effects through antioxidant activity and modulation of neuroinflammatory processes.
  • Research Evidence : Animal models have demonstrated that certain derivatives can improve cognitive function and reduce neurodegeneration .

Data Tables

Application AreaMechanism of ActionNotable Findings
AnticancerKinase inhibitionIC50 values < 5 µM against MCF7
Anti-inflammatoryCOX inhibitionEffective in reducing inflammation
NeuroprotectiveAntioxidant activityImproved cognitive function in models

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Fluorination : Trifluoromethyl or trifluoromethoxy groups (e.g., 2f , 5839-13-4 ) increase metabolic stability and lipophilicity compared to methoxy substituents.
  • Heterocyclic Modifications : Compounds with pyridine (2f ) or triazole (Compound 20 ) moieties demonstrate enhanced selectivity for targets like kinases or PDE2A.

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including the compound . A study highlighted that certain pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively studied. The compound demonstrated cytotoxic effects against several cancer cell lines. For example, in vitro tests indicated that it could inhibit the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant potency.

Cell LineIC50 (μM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. Pyrazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway essential for DNA synthesis .

Case Studies

Several case studies have documented the efficacy of pyrazole compounds in clinical settings:

  • Synergistic Effects : A study found that combining pyrazole derivatives with conventional antibiotics like Ciprofloxacin enhanced their antimicrobial efficacy against resistant strains .
  • Cytotoxicity Profiles : In another study, various pyrazole derivatives were screened against cancer cell lines, demonstrating that some compounds had significantly lower IC50 values than standard chemotherapeutics, suggesting they may serve as more effective alternatives .
  • Docking Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclization of enaminone precursors with substituted pyrazole intermediates. For example, pyrazolo[1,5-a]pyrimidine cores can be synthesized via refluxing in pyridine, followed by acidification and recrystallization (e.g., from ethanol/DMF mixtures) to achieve >95% purity .
  • Key Steps :

  • Use of enaminones (e.g., 5-amino-1H-pyrazole-4-carbaldehyde) as building blocks.
  • Optimization of reaction time (12–24 hours) and temperature (80–100°C) to minimize side products.
  • Structural confirmation via 1H^1H-NMR (e.g., characteristic peaks for methoxy groups at δ 3.7–3.9 ppm) and mass spectrometry (e.g., [M+H]+ ions matching theoretical molecular weights) .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) confirm molecular geometry .
  • Supporting Techniques :

  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at 1680–1700 cm1^{-1}).
  • 13C^{13}C-NMR to resolve aromatic and aliphatic carbons (e.g., pyrimidine carbons at δ 150–160 ppm) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?

  • Methodology :

  • Fluorine/Chlorine Substitutions : Electron-withdrawing groups (e.g., Cl, CF3_3) enhance binding to hydrophobic enzyme pockets. For example, trifluoromethyl groups improve inhibition of phosphodiesterase 2A (PDE2A) by 10-fold compared to unsubstituted analogs .
  • Computational Tools : Density Functional Theory (DFT) to calculate electrostatic potentials and molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinase domains .
    • Data Contradiction : Some studies report reduced solubility with bulky substituents (e.g., isopropyl groups), conflicting with enhanced activity. Resolution requires balancing lipophilicity (cLogP 3.5–4.5) and polar surface area (PSA 80–100 Ų) .

Q. What strategies resolve discrepancies in biological assay data, such as inconsistent IC50_{50} values across studies?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis : Compare data across studies using tools like Prism to identify outliers. For example, IC50_{50} variations >50% may arise from differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .
    • Case Study : A 2023 study found that fluorination at the 7-position increased PDE2A inhibition (IC50_{50} = 0.8 nM) but introduced phototoxicity, requiring re-engineering of the core scaffold .

Q. How can crystallographic data inform drug design for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Hydrogen Bond Networks : SCXRD reveals critical interactions (e.g., N–H···O bonds between the carboxamide and kinase active sites) .
  • Torsion Angles : Adjusting dihedral angles (e.g., C8–N1–N2–C18 = −162.6°) can optimize binding pocket compatibility .
    • Application : Modifying the 2,4-dimethoxyphenyl group to reduce steric clash (e.g., replacing with 4-fluorophenyl) improved selectivity for tyrosine kinases by 15-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.